molecular formula C6H5ClN2O2 B1593341 3-Chloro-6-methylpyridazine-4-carboxylic acid CAS No. 914637-40-4

3-Chloro-6-methylpyridazine-4-carboxylic acid

Cat. No. B1593341
CAS RN: 914637-40-4
M. Wt: 172.57 g/mol
InChI Key: JGILMNHDPYZDPZ-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpyridazine-4-carboxylic acid is a chemical compound with the molecular formula C6H5ClN2O2 . It has a molecular weight of 172.57 and is typically stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and a carboxylic acid group .


Chemical Reactions Analysis

3-Chloro-6-methyl pyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.479g/cm3 , a boiling point of 408.4ºC at 760 mmHg , and a melting point of 165-167ºC . It also has a flash point of 200.8ºC .

Scientific Research Applications

Synthesis of Aryl- and Heteroaryl Pyridazines

3-Chloro-6-methylpyridazine-4-carboxylic acid can undergo nickel catalyzed cross-coupling reactions with aromatic and heteroaromatic halides. This process yields substituted aryl- and heteroaryl pyridazines, which are valuable in various chemical syntheses due to their potential biological activities .

Development of p38MAP Kinase Inhibitors

This compound is also used in the synthesis of p38MAP kinase inhibitors . These inhibitors have shown therapeutic potential in the treatment of autoimmune and inflammatory diseases by modulating the p38MAP kinase pathway, which is crucial in inflammatory responses .

Creation of Complex Nitrogen-Containing Heterocycles

Research into this compound has led to innovative synthetic routes for functionalized aminopyridazines. A study highlighted a new route to synthesize 3-aminopyridazines via ANRORC type ring transformation, showcasing the compound’s utility in creating complex nitrogen-containing heterocycles.

Applications in Organic Synthesis

Carboxylic acids, such as this compound, have broad applications in organic synthesis. They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying surfaces of nanoparticles and nanostructures like carbon nanotubes and graphene. They also find applications in the medical field and pharmacy .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

3-chloro-6-methylpyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-2-4(6(10)11)5(7)9-8-3/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGILMNHDPYZDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650255
Record name 3-Chloro-6-methylpyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914637-40-4
Record name 3-Chloro-6-methylpyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-methylpyridazine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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